molecular formula C8H4ClNO2 B3228170 2-Chloro-6-cyanobenzoic acid CAS No. 1261777-70-1

2-Chloro-6-cyanobenzoic acid

Cat. No. B3228170
CAS RN: 1261777-70-1
M. Wt: 181.57 g/mol
InChI Key: QCEHFXCAPRMDQY-UHFFFAOYSA-N
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Description

“2-Chloro-6-cyanobenzoic acid” is a chemical compound with the molecular formula C8H4ClNO2 . It is a derivative of benzoic acid, which has a chlorine atom and a cyano group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a cyano group (-CN) attached to it . The exact positions of these substituents on the benzene ring can vary, and the specific isomer “this compound” refers to the structure where the chlorine atom is at the 2nd position and the cyano group is at the 6th position .

Scientific Research Applications

Intermediate for Pyrithiobac Sodium

2-Chloro-6-mercaptobenzoic acid, related to 2-Chloro-6-cyanobenzoic acid, has been studied for its role as an important intermediate in the synthesis of pyrithiobac sodium, a herbicide. The assay analysis of 2-chloro-6-mercaptobenzoic acid by High-Performance Liquid Chromatography (HPLC) indicates its significance in industrial quality control for pyrithiobac sodium production (Yan-pin, 2013).

Tautomeric Equilibria in Sciences

2-Cyanobenzoic acids, closely related to this compound, are vital in various scientific fields. The study of their tautomeric equilibria in gas, solution, and solid phases using mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy highlights their chemical versatility and importance (Iglesias, Ruiz & Allegretti, 2012).

Halogen Bonds in Molecular Salts/Cocrystals

2-Chloro-4-nitrobenzoic acid, structurally similar to this compound, has been explored for its role in the formation of molecular salts and cocrystals. This study highlights the significance of halogen bonds alongside strong hydrogen bonds in the stability and structure of these molecular adducts (Oruganti et al., 2017).

Acid-Responsive Photoluminescence

6-Amino-8-cyanobenzo[1, 2-b]indolizines, which share structural features with this compound, demonstrate unique pH-dependent optical properties. Their photophysical changes upon protonation, as evidenced by acid titration and NMR spectroscopy, mark them as novel photoluminescent materials (Outlaw et al., 2016).

Synthesis of Benzo[b]furan Derivatives

The synthesis of 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, structurally related to this compound, is significant for constructing compounds with benzofuran cores. This highlights the compound's role in the creation of specific compound libraries, crucial for pharmaceutical and chemical research (Williams et al., 2013).

properties

IUPAC Name

2-chloro-6-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEHFXCAPRMDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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